Tert-butyl 2-(aminomethyl)benzyl(methyl)carbamate
Overview
Description
Tert-butyl 2-(aminomethyl)benzyl(methyl)carbamate is a compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis due to their stability and versatility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)benzyl(methyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method is the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(aminomethyl)benzyl(methyl)carbamate undergoes various types of chemical reactions, including:
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel or rhodium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi, NaOCH3, RCOCl, RCHO, CH3I
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce primary amines .
Scientific Research Applications
Tert-butyl 2-(aminomethyl)benzyl(methyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)benzyl(methyl)carbamate involves the formation of stable carbamate bonds. These bonds are resistant to hydrolysis under basic conditions but can be cleaved under acidic conditions. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2-aminoethyl)carbamate
- Tert-butyl (2-(methylamino)ethyl)carbamate
- Tert-butyl N-(2-oxiranylmethyl)carbamate
Uniqueness
Tert-butyl 2-(aminomethyl)benzyl(methyl)carbamate is unique due to its specific structure, which allows for selective protection and deprotection of amino groups. This makes it particularly useful in the synthesis of complex molecules, where selective reactions are crucial .
Properties
IUPAC Name |
tert-butyl N-[[2-(aminomethyl)phenyl]methyl]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(4)10-12-8-6-5-7-11(12)9-15/h5-8H,9-10,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVNJUSGJBBXAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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